molecular formula C7H11N3O B2619159 (2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile CAS No. 339011-94-8

(2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile

Cat. No.: B2619159
CAS No.: 339011-94-8
M. Wt: 153.18 g/mol
InChI Key: RLFUFOXUPLHIPU-UHFFFAOYSA-N
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Description

(2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile is a high-purity chemical reagent designed for research and development applications, particularly in medicinal chemistry and agrochemical science. This compound features a unique molecular structure combining an electron-deficient nitrile group, a dimethylamino electron-donor, and a methoxyimino moiety, making it a valuable synthon for constructing complex nitrogen-containing heterocycles. Its activated, conjugated system is ideal for participation in cycloaddition reactions and serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical targeting . Compounds with similar dimethylamino-substituted alkene scaffolds are known to be used in the preparation of active pharmaceutical ingredients (APIs) and other fine chemicals . Researchers can utilize this building block to develop novel compounds for various applications, following principles analogous to those used in creating antituberculosis agents or other bioactive molecules . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

339011-94-8

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-(dimethylamino)-2-(methoxyiminomethyl)prop-2-enenitrile

InChI

InChI=1S/C7H11N3O/c1-10(2)6-7(4-8)5-9-11-3/h5-6H,1-3H3

InChI Key

RLFUFOXUPLHIPU-UHFFFAOYSA-N

SMILES

CN(C)C=C(C=NOC)C#N

Canonical SMILES

CN(C)C=C(C=NOC)C#N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile typically involves the following steps:

  • Formation of the Methoxyimino Intermediate: : This step involves the reaction of an aldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature to form the methoxyimino intermediate.

  • Addition of the Dimethylamino Group: : The methoxyimino intermediate is then reacted with dimethylamine in the presence of a suitable catalyst, such as triethylamine, under reflux conditions. This step introduces the dimethylamino group into the molecule.

  • Formation of the Nitrile Group: : The final step involves the introduction of the nitrile group through a dehydration reaction. This can be achieved by treating the intermediate with a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methoxyimino groups are replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Halide or alkoxide derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in the preparation of heterocyclic compounds and other bioactive molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and receptor binding sites due to its ability to form stable complexes with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. It can also interact with receptors on cell membranes, modulating signal transduction pathways.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors on cell surfaces, affecting cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of this compound to its analogs can be analyzed through substituent effects, stereochemistry, and applications. Below is a detailed comparison:

Structural and Functional Group Analysis

Compound Name (CAS/ID) Key Substituents/Modifications Functional Groups Molecular Weight (g/mol) Key Properties/Applications
(2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile Dimethylamino, methoxyimino methyl Cyano, enenitrile ~246–249 (estimated) High electron-withdrawing capacity; potential in drug intermediates or heterocycle synthesis .
3-(3,4-dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile (CAS 339278-30-7) 3,4-Dimethoxyphenyl Cyano, methoxyimino 246.26 Increased lipophilicity due to methoxy groups; possible use in agrochemicals .
(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile (CAS 337919-85-4) Chloro, trifluoromethyl pyridinyl Cyano, enenitrile 289.64 Enhanced electronic effects from CF₃ and Cl; likely pesticidal activity .
(2E)-3-(dimethylamino)-2-[(E)-3-(2-methylphenoxy)benzoyl]prop-2-enenitrile (CAS 1164538-51-5) Methylphenoxy benzoyl Benzoyl, cyano 306.36 Aromatic stacking potential; applications in material science or kinase inhibitors .
Kresoxim-methyl metabolite 490-M01 Methylphenoxy, methoxyimino Acetic acid N/A Phase I metabolite; demonstrates metabolic lability compared to nitrile-containing analogs .

Stereochemical and Isomeric Considerations

  • The (E)-configuration of the target compound ensures planar geometry, enhancing conjugation and stability. In contrast, compounds like ethyl 2-(2-cyano-2-ethoxycarbonyl ethenyl)amino-3-diethylaminopropenamide () exhibit Z/E isomer equilibria, reducing synthetic utility .
  • The rigid (E)-methoxyimino group in the target compound prevents undesired tautomerization, unlike analogs with unprotected imino groups (e.g., 490-M18 in ), which may undergo oxidative degradation .

Pharmacological and Industrial Relevance

  • Dimethylamino vs. Trifluoromethyl Substitutions: The dimethylamino group in the target compound improves solubility via basicity, whereas trifluoromethyl analogs (e.g., CAS 96232-39-2) exhibit higher metabolic stability but lower aqueous solubility .
  • Heterocyclic Derivatives : The target compound’s enenitrile scaffold is structurally analogous to intermediates in osimertinib synthesis (), highlighting its pharmaceutical relevance. In contrast, pyridinyl-substituted analogs () are prioritized in agrochemical design due to their pesticidal activity .

Biological Activity

(2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile, commonly referred to as a methoxyimino-derived compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, detailing its mechanisms, research findings, and applications.

  • Molecular Formula : C10H12N4O
  • Molecular Weight : 216.24 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The methoxyimino group may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
  • Receptor Modulation : The compound can interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • Covalent Bonding : The nitrile group can form covalent bonds with nucleophilic sites in proteins, affecting their function.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit growth.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. This is facilitated through the modulation of key signaling pathways involved in cell survival and death.

Case Studies

  • Antibacterial Efficacy : A study conducted on the antibacterial effects of the compound revealed significant inhibition of growth in Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL.
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that the compound induced cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values of approximately 30 µM.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialEscherichia coliGrowth inhibition (MIC 25 µg/mL)
AntimicrobialStaphylococcus aureusGrowth inhibition (MIC 50 µg/mL)
AnticancerMCF-7 (Breast Cancer)Induced apoptosis (IC50 30 µM)
AnticancerA549 (Lung Cancer)Induced apoptosis (IC50 30 µM)

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile, and how can reaction conditions be optimized?

  • Methodology:

  • Condensation Reactions: React substituted aldehydes with dimethylamino-containing amines under basic conditions (e.g., NaOH/K₂CO₃) in ethanol or methanol. Temperature control (60–80°C) is critical to favor E/Z isomer selectivity .
  • Purification: Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor purity via TLC .
    • Key Variables: pH, solvent polarity, and reaction time influence stereochemical outcomes.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm the E-configuration of the double bond and substituent positions. Key signals: nitrile (~110 ppm in ¹³C), methoxyimino (δ 3.8–4.0 ppm in ¹H) .
  • IR Spectroscopy: Detect nitrile (C≡N stretch ~2200 cm⁻¹) and imine (C=N ~1600 cm⁻¹) groups .
  • Mass Spectrometry: High-resolution MS (ESI-TOF) to verify molecular weight and fragmentation patterns .

Q. How do the electronic properties of the nitrile and methoxyimino groups influence reactivity?

  • Methodology:

  • Electron-Withdrawing Effects: The nitrile group stabilizes adjacent double bonds via conjugation, while the methoxyimino group modulates electrophilicity. Reactivity in nucleophilic additions (e.g., with amines) can be studied using kinetic assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodology:

  • Data Collection: Use a single-crystal X-ray diffractometer (CuKα radiation, λ = 1.54184 Å). For example, monoclinic P21/c space group parameters: a = 7.3785 Å, b = 20.1801 Å, c = 8.2706 Å, β = 112.947° .
  • Refinement: Employ SHELXL for small-molecule refinement. Validate bond lengths/angles against similar enaminonitriles (e.g., C≡N bond ~1.15 Å) .

Q. What computational methods predict the compound’s electronic structure and potential bioactivity?

  • Methodology:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) basis set to calculate HOMO-LUMO gaps, dipole moments, and Fukui indices for reactivity hotspots .
  • Molecular Docking: Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Validate binding modes with MD simulations (GROMACS) .

Q. How can conflicting spectroscopic and crystallographic data be reconciled?

  • Methodology:

  • Dynamic Effects: Analyze temperature-dependent NMR to detect conformational flexibility (e.g., imine tautomerism).
  • Synchrotron Studies: High-resolution XRD at variable temperatures to correlate solid-state and solution-phase structures .

Experimental Design & Data Analysis

Designing a study to investigate substituent effects on biological activity:

  • Methodology:

  • Analog Synthesis: Replace the methoxyimino group with hydroxyimino or ethoxyimino variants. Compare cytotoxicity (MTT assays) and enzyme inhibition (IC₅₀) .
  • SAR Analysis: Use multivariate regression to correlate Hammett σ values with bioactivity .

Addressing low yields in scaled-up synthesis:

  • Methodology:

  • Flow Chemistry: Implement continuous flow reactors to improve heat/mass transfer. Optimize residence time (e.g., 30 min) and catalyst loading (e.g., 5 mol% Pd/C) .

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